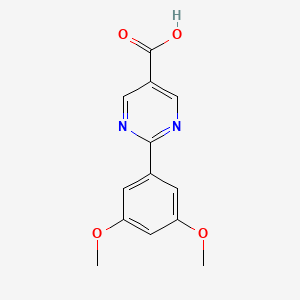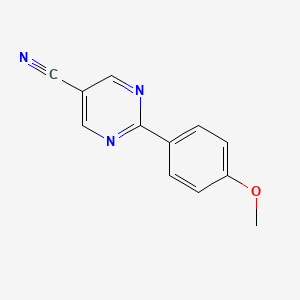
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carbonitrile group at the 5-position. This unique structure imparts the compound with various biological activities, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide. This reaction is carried out under solvent-free conditions, which not only simplifies the process but also makes it more environmentally friendly . The reaction conditions generally include heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis protocol mentioned above can be scaled up for industrial applications. The use of solvent-free conditions is advantageous for large-scale production as it reduces the need for solvent recovery and disposal, thereby lowering production costs and environmental impact .
化学反应分析
Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
科学研究应用
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile primarily involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells . The compound binds to specific molecular targets, such as PI3K and AKT, preventing their activation and subsequent signaling. This disruption of the PI3K/AKT pathway ultimately results in the induction of apoptosis and inhibition of cancer cell growth .
相似化合物的比较
- 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
Comparison: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile also exhibits anticancer properties, its mechanism of action and molecular targets may differ . Similarly, 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile has different functional groups that can influence its reactivity and biological activity .
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3 |
InChI 键 |
KOWCBUYADGVQIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


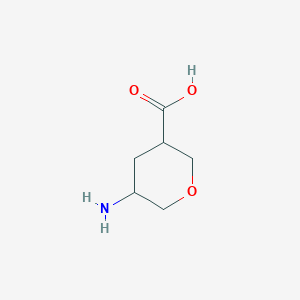
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)


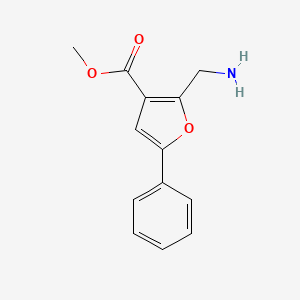

![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
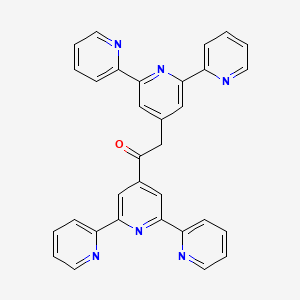
![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)

![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)

![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
